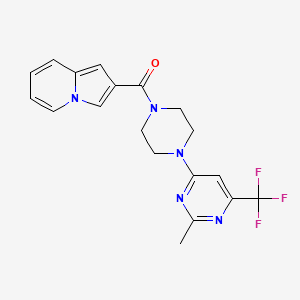![molecular formula C22H21BrClN3O3 B2437604 1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-68-7](/img/structure/B2437604.png)
1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a bromine atom, a chlorine atom, a hydroxy group, an ethanone group, and a spirocyclic system. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are typically rigid and can have interesting 3D structures .Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. For example, the bromine and chlorine atoms might undergo nucleophilic substitution reactions, and the carbonyl group in the ethanone could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups and the overall shape and size of the molecule would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research involving compounds similar to 1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone focuses on synthesizing various heterocyclic compounds. These compounds, including oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives, are prepared through a series of complex reactions involving 2-aminobenzaldehyde and salicylaldehyde, among other chemicals. The synthesized compounds are characterized using IR, MS, 1H- and 13C-NMR analysis, highlighting the detailed structural analysis involved in this field of research (Adnan, Hassan, & Thamer, 2014).
Structural Elucidation of Heterocyclic Compounds
Another study focuses on substituted 1,10b-dihydro-5H-pyrazolo[1,5-c] 1,3-benzoxazines, obtained through condensation processes involving aromatic aldehydes. The detailed structures of these compounds are elucidated using 1H NMR spectra, nuclear Overhauser effect application, and X-ray diffraction studies. This exemplifies the importance of advanced spectroscopic techniques in understanding the molecular structure of complex organic compounds (Desenko et al., 1991).
Novel Spiroproducts Synthesis
The synthesis of new spiroproducts, including their 5-chloro- and bromoderivatives, is another area of research. These compounds are obtained through reactions involving N-benzoylglycine with ortho-formylbenzoic acids. The research emphasizes the role of catalysts, like piperidine, and purification techniques like column chromatography, underlining the complexity and precision required in synthetic organic chemistry (Younesi, Sorotskaya, & Krapivin, 2009).
Antiviral Activity of Heterocyclic Compounds
Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives explores their potential antiviral activity. These compounds are synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting the pharmaceutical applications of such heterocyclic compounds in combating viral diseases (Attaby et al., 2006).
Future Directions
properties
IUPAC Name |
1-[9-bromo-2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3O3/c1-13(28)26-8-6-22(7-9-26)27-19(17-10-14(23)2-5-21(17)30-22)12-18(25-27)16-11-15(24)3-4-20(16)29/h2-5,10-11,19,29H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVZYDZXLNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
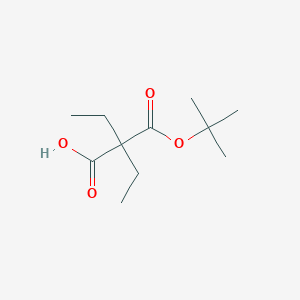
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
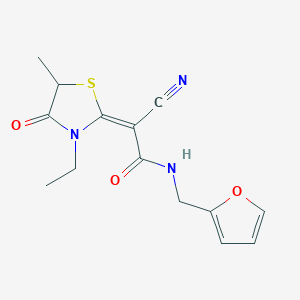
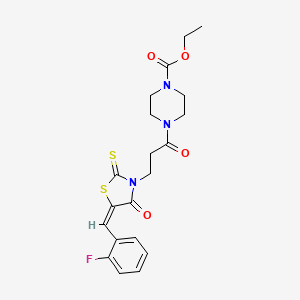
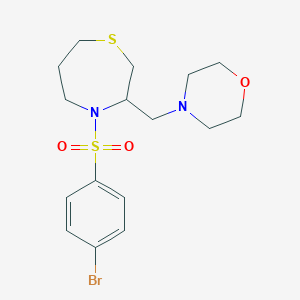
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)
